Ethyl 2,4-dibromo-5-fluorobenzoate
Overview
Description
Ethyl 2,4-dibromo-5-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dibromo-5-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives followed by esterification. One common method starts with 2,4-dibromo-5-fluorobenzoic acid, which is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dibromo-5-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Ethyl 2,4-dibromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2,4-dibromo-5-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to inhibition or activation of specific biochemical pathways. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.
Comparison with Similar Compounds
Ethyl 2,4-dibromo-5-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 2,4-dibromo-5-chlorobenzoate: Similar structure but with chlorine instead of fluorine, which can affect its reactivity and applications.
Ethyl 2,4-dibromo-5-iodobenzoate: Contains iodine, which can lead to different chemical properties and biological activities.
Ethyl 2,4-dibromo-5-methylbenzoate: The presence of a methyl group instead of a halogen can significantly alter the compound’s characteristics.
Properties
IUPAC Name |
ethyl 2,4-dibromo-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJFWMAYIDOGHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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